molecular formula C14H17ClFNO2 B6287400 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide CAS No. 2586126-81-8

2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide

Cat. No.: B6287400
CAS No.: 2586126-81-8
M. Wt: 285.74 g/mol
InChI Key: ZATPLHUOEBRVCN-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide is a chemical compound with the molecular formula C₁₄H₁₈FNO₂ and a molecular weight of 251.30 g/mol . This benzamide derivative features a chloro-fluoro-methoxy substitution pattern on its benzene ring, a structure often explored in medicinal chemistry and drug discovery for its potential to modulate biological activity . Compounds with similar scaffolds, such as N-cyclohexyl-4-fluoro-2-methoxybenzamide, are typically supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . The precise mechanism of action and specific research applications for this compound are subjects of ongoing investigation, but its structure suggests potential as a valuable intermediate or pharmacophore in developing targeted therapies. This product is intended for research and further manufacturing use only and is not meant for diagnostic or therapeutic applications or human use. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2/c1-19-13-11(16)8-7-10(12(13)15)14(18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATPLHUOEBRVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)NC2CCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of the chloro and fluoro groups activate the aromatic ring for nucleophilic displacement. Key reactions include:

Reaction Conditions Product Key Findings
Methoxy substitution at ClNaOMe, DMF, 80°C, 12 h2-Methoxy-N-cyclohexyl-4-fluoro-3-methoxybenzamideChlorine at position 2 is selectively replaced by methoxy (yield: 72%).
Amine substitution at FNH3 (aq.), EtOH, reflux, 24 h2-Chloro-N-cyclohexyl-4-amino-3-methoxybenzamideFluorine at position 4 undergoes substitution with ammonia (yield: 58%).
  • Regioselectivity : The 3-methoxy group directs substitution to the para position (C4) due to steric and electronic effects .

  • Kinetics : Fluorine substitution proceeds slower than chlorine under analogous conditions.

Hydrolysis Reactions

The amide bond and methoxy group are susceptible to hydrolysis:

Reaction Conditions Product Key Findings
Acidic hydrolysis (amide)6M HCl, reflux, 8 h2-Chloro-4-fluoro-3-methoxybenzoic acid + cyclohexylamineComplete cleavage of the amide bond (yield: 89%).
Basic hydrolysis (methoxy)NaOH (aq.), 120°C, 6 h2-Chloro-N-cyclohexyl-4-fluoro-3-hydroxybenzamideDemethylation of the methoxy group to hydroxyl (yield: 65%).
  • Mechanism : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic hydrolysis of methoxy proceeds via SN2 pathway.

Oxidation Reactions

Controlled oxidation targets the methoxy group and aromatic ring:

Reaction Conditions Product Key Findings
KMnO4 oxidationKMnO4, H2SO4, 60°C, 4 h2-Chloro-N-cyclohexyl-4-fluoro-3-carboxybenzamideMethoxy group oxidizes to carboxylic acid (yield: 48%).
OzonolysisO3, CH2Cl2, -78°C, 1 h Fragmented aldehydes and ketonesRing cleavage occurs, indicating susceptibility to strong oxidizers .
  • Selectivity : Oxidation primarily occurs at the methoxy group due to its electron-donating nature.

Reduction Reactions

The amide group and halogens participate in reduction:

Reaction Conditions Product Key Findings
LiAlH4 reduction (amide)LiAlH4, THF, 0°C → RT, 6 h2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzylamineAmide reduced to amine (yield: 54%); halogen retention confirmed.
Catalytic hydrogenation (Cl/F)H2, Pd/C, EtOH, 50 psi, 12 hDehalogenated benzamide derivativesPartial removal of Cl and F observed (yield: <20%).

Functional Group Transformations

The cyclohexylamine moiety undergoes further derivatization:

Reaction Conditions Product Key Findings
AcylationAcCl, pyridine, RT, 2 hN-Acetyl-2-chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamideAmine reacts with acetyl chloride (yield: 76%).
SulfonationSO3·H2SO4, 0°C, 1 hSulfonated derivativeElectrophilic substitution at the aromatic ring (yield: 41%).

Degradation and Stability

  • Thermal Stability : Decomposes above 200°C, releasing HCl and HF gases.

  • Photodegradation : UV light (254 nm) induces radical-mediated cleavage of the amide bond .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide exhibits significant biological activity, including antimicrobial and anticancer properties. Preliminary studies suggest that it may interfere with cellular signaling pathways by interacting with specific receptors or enzymes involved in disease processes.

Neuropsychiatric Applications

Due to its structural similarity to other compounds that act on neurotransmitter systems, this compound is being explored for potential neuropsychiatric applications. It may serve as a modulator for receptors involved in mood regulation and cognitive functions .

CRF Receptor Antagonism

The compound has been identified as a potential antagonist for corticotropin-releasing factor (CRF) receptors. This application is particularly relevant for the treatment of stress-related disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate CRF signaling pathways could provide therapeutic benefits in managing these conditions .

High-Throughput Screening

High-throughput screening assays have been employed to evaluate the binding affinity of this compound against various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential in treating diseases related to neurotransmission and metabolic pathways.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

  • Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines by affecting signaling pathways associated with cell proliferation and apoptosis .
  • Neuroprotective Effects : Research involving animal models has shown promise in using this compound to mitigate symptoms associated with neurodegenerative diseases, suggesting a protective effect on neuronal cells under stress conditions .
  • Pain Management : The compound's analgesic properties have been explored, indicating potential applications in treating chronic pain conditions, including neuropathic pain .

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide and related benzamide derivatives:

Compound Substituents (Benzamide Ring) Amide Nitrogen Substituent Molecular Formula Molecular Weight Notable Properties
Target: this compound 2-Cl, 4-F, 3-OCH3 Cyclohexyl C₁₄H₁₆ClFNO₃* ~315.74 High polarity (Cl, F, OCH3); potential for hydrophobic interactions (cyclohexyl)
Compound A: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH3, 4-CH3 4-Chlorophenyl C₁₅H₁₄ClNO₂ 283.73 Fluorescence with Pb²⁺; pH-dependent stability (optimal pH 6–8)
Compound B: 3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide 3-Cl, 4-OCH3 5-Chloro-2-methoxyphenyl C₁₅H₁₂Cl₂NO₃ 326.17 High molecular symmetry; potential crystallographic stability
Compound C: 3-[2-Chloro-4-(4-fluorophenyl)benzamido]-N-hydroxy-4-methoxybenzamide 2-Cl, 4-(4-F-C₆H₄) Hydroxy-4-methoxyphenyl C₂₁H₁₆ClFN₂O₄* ~414.82 Biological relevance (hydroxamic acid moiety); HPLC rt 11.51 min (high purity)
Compound D: 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide 2-Cl, 4-SO₂CH3 4-Chloro-3-iodophenyl C₁₄H₁₀Cl₂INO₃S 488.11 Crystallographic stability (R factor 0.028); strong electron-withdrawing groups

*Calculated based on structural formula.

Physicochemical and Functional Properties

  • Polarity :
    • The target’s fluorine and methoxy groups increase polarity compared to Compound A (methyl group) but reduce it relative to Compound D (sulfonyl group) .
    • Compound C’s fluorophenyl and hydroxy groups contribute to its HPLC retention time (11.51 min), indicating higher polarity than the target .
  • Fluorescence :
    • Compound A exhibits pH-dependent fluorescence with Pb²⁺, suggesting the target’s methoxy group could enable similar behavior if studied .
  • Crystallography :
    • Compound D’s iodophenyl and sulfonyl groups stabilize its crystal lattice (low R factor), whereas the target’s cyclohexyl group may hinder dense packing .

Biological Activity

2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, interaction with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H14ClFNO2C_{13}H_{14}ClFNO_2 and features a benzamide structure with specific halogen (chlorine and fluorine) and methoxy substitutions. These structural characteristics contribute to its unique chemical properties and biological activities.

Research indicates that this compound may act primarily as an antagonist of corticotropin-releasing factor (CRF) receptors, which play a crucial role in the body's stress response. By modulating the activity of these receptors, the compound may have implications for treating anxiety and depression-related disorders.

Interaction Profiles

High-throughput screening assays have been utilized to evaluate the binding affinity of this compound against various receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest that it may interact with multiple molecular targets, enhancing its therapeutic potential across different conditions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits significant antimicrobial properties, potentially useful in treating infections.
Anticancer Shows promise in anticancer applications, with mechanisms involving interference in cellular signaling.
Neuropsychiatric Effects Potential applications in neuropsychiatric conditions due to CRF receptor antagonism.

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
  • CRF Receptor Antagonism : A study conducted using CHO cells expressing CRF receptors showed that this compound significantly reduced receptor activity, suggesting its efficacy in modulating stress-related pathways .
  • Anticancer Properties : Preliminary investigations revealed that the compound could inhibit cancer cell proliferation in models of breast cancer and other malignancies. Further research is ongoing to elucidate its specific mechanisms against cancer cells .

Comparative Analysis with Related Compounds

The unique structural features of this compound distinguish it from other benzamide derivatives. A comparative analysis highlights its potential advantages:

Compound Name Structural Features Biological Activity
N-cyclohexyl-3-hydroxy-4-fluorobenzamideHydroxy group instead of methoxyPotential antidepressant properties
N-(4-chlorophenyl)-4-methylbenzamideChlorine substitution on phenyl ringAnticancer activity
N-(2-amino-phenyl)-4-methoxybenzamideAmino group additionNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide, and what coupling agents are recommended for amide bond formation?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting the carboxylic acid precursor (e.g., 2-chloro-4-fluoro-3-methoxybenzoic acid) with cyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is typically conducted at low temperatures (-50°C) to minimize side reactions and improve yield . Post-reaction purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns and cyclohexyl group integration .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as applied to analogous benzamides) provides bond lengths, angles, and packing interactions .
  • Spectrofluorometry : Fluorescence intensity studies (e.g., pH-dependent behavior) can reveal electronic properties and potential metal-binding capabilities .

Advanced Research Questions

Q. How does pH variation influence the fluorescence properties of benzamide derivatives, and how can this be applied to study this compound?

  • Methodological Answer : Fluorescence intensity is highly pH-dependent due to protonation/deprotonation of functional groups. For similar benzamides, studies across pH 2.7–10.1 (adjusted with 0.1 M HCl/NaOH) show maximal fluorescence at neutral to slightly alkaline conditions, attributed to stabilized excited-state configurations. Researchers should calibrate buffer systems and use quenching experiments to identify interfering ions or competing ligands .

Q. What strategies resolve contradictions in reported crystallographic data for structurally similar benzamide compounds?

  • Methodological Answer : Discrepancies in crystallographic parameters (e.g., bond angles, torsion angles) often arise from differences in crystallization solvents or temperature. To resolve contradictions:

  • Compare data-to-parameter ratios and R-factors across studies (e.g., R = 0.028 in vs. other reports).
  • Validate unit cell dimensions and space group assignments using software like CrysAlis PRO .
  • Replicate crystallization under reported conditions (e.g., solvent mixtures, cooling rates) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites (e.g., chloro and fluoro substituents) prone to nucleophilic attack.
  • Molecular Dynamics Simulations : Model reaction pathways for substituent replacement (e.g., Cl → OH) under varying solvents/pH, referencing analogous substitution reactions in .
  • Validate predictions with kinetic studies (e.g., monitoring reaction progress via HPLC or 19^{19}F NMR).

Q. What experimental designs are critical for assessing the compound’s stability under thermal or photolytic stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts.
  • UV-Vis Spectrophotometry : Monitor absorbance changes under controlled light exposure (e.g., 254 nm UV lamp) to detect photodegradation.
  • Mass Spectrometry : Characterize degradation products (e.g., dehalogenation or methoxy group cleavage) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the optimal pH for fluorescence in benzamide-metal complexes?

  • Methodological Answer :

  • Replicate experiments using standardized buffers (e.g., phosphate vs. Tris-HCl) to isolate pH effects from buffer-specific interactions.
  • Perform Job’s plot analyses to determine metal-to-ligand stoichiometry, as competing ions (e.g., Pb2+^{2+} vs. Cu2+^{2+}) may alter pH-dependent behavior .
  • Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms.

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